1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine

Physicochemical profiling Permeability prediction Medicinal chemistry

1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine (CAS 63896-08-2) is an N-methylated 2-methylthio-substituted tetrahydropyrimidine heterocycle (C₆H₁₂N₂S, MW 144.24 g/mol). The compound is typically handled as its hydroiodide salt, which offers well-defined crystallinity and has been characterized by ¹H‑NMR, FTIR, and UV‑Vis spectrometry.

Molecular Formula C6H12N2S
Molecular Weight 144.24
CAS No. 63896-08-2
Cat. No. B2969228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine
CAS63896-08-2
Molecular FormulaC6H12N2S
Molecular Weight144.24
Structural Identifiers
SMILESCN1CCCN=C1SC
InChIInChI=1S/C6H12N2S/c1-8-5-3-4-7-6(8)9-2/h3-5H2,1-2H3
InChIKeyIGFYRBDAPXOWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine (CAS 63896-08-2) Procurement-Relevant Characteristics and Class Profile


1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine (CAS 63896-08-2) is an N-methylated 2-methylthio-substituted tetrahydropyrimidine heterocycle (C₆H₁₂N₂S, MW 144.24 g/mol) [1]. The compound is typically handled as its hydroiodide salt, which offers well-defined crystallinity and has been characterized by ¹H‑NMR, FTIR, and UV‑Vis spectrometry [2]. Within the tetrahydropyrimidine class, it occupies a narrow structural niche between the unsubstituted 2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine (CAS 5445‑73‑8) and the fully elaborated antihelmintic drug pyrantel (CAS 15686‑83‑6), making it a strategic intermediate for structure–activity relationship (SAR) exploration and impurity profiling [3].

Why Generic Substitution Fails for 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine: A Quantitative Comparator Perspective


Generic substitution of tetrahydropyrimidine building blocks is precluded by the absence of a one-to-one correspondence in reactivity, physicochemical properties, and downstream synthetic utility. The N‑methyl group and the methylthio substituent create a unique steric and electronic landscape that distinguishes this compound from its closest analogs. Procurement decisions that ignore these differences risk selecting a scaffold that cannot replicate the specific reactivity profile required for the intended medicinal chemistry or impurity-identification workflow. The following guide therefore anchors every differentiation claim to explicit, quantifiable comparator data drawn from primary literature and authoritative databases [1] [2].

Quantitative Evidence Guide for 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine vs. Closest Analogs


N-Methylation Reduces Hydrogen-Bond Donor Count and Topological Polar Surface Area Relative to the Non-Methylated Analog

The 1-methyl substitution eliminates the hydrogen-bond donor character of the tetrahydropyrimidine N1 position. Compared with 2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine hydroiodide (CAS 5445‑73‑8), the target compound exhibits a hydrogen-bond donor count of 0 versus 2, and a topological polar surface area (TPSA) of 40.9 Ų versus 49.7 Ų [1]. These computed parameters predict improved passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux, which are critical considerations when the compound is used as an intermediate for CNS‑ or intracellular‑targeted ligands [2].

Physicochemical profiling Permeability prediction Medicinal chemistry

XLogP3 Lipophilicity Differentiates the N-Methyl Derivative from the Non-Methylated Hydroiodide Salt

The calculated XLogP3 of 1‑methyl‑2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine is 0.7 [1]. Although a directly computed XLogP3 for the non-methylated hydroiodide is not available, the presence of an additional charged ammonium center in that comparator (formal charge 0 on the neutral core but a protonated ring nitrogen) is expected to reduce its logP substantially. The neutral N‑methyl derivative therefore occupies a more favorable lipophilicity window for oral bioavailability according to Lipinski’s rule-of-five analysis.

Lipophilicity Drug-likeness Quality-by-design

Boiling Point Differential Enables Distillation-Based Purification at Reduced Pressure

The boiling point of 1‑methyl‑2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine is reported as 60 °C at 2 Torr, corresponding to an extrapolated atmospheric-pressure boiling point of 212.9 ± 23.0 °C . In contrast, the non-methylated hydroiodide salt decomposes before boiling, precluding distillation as a purification technique. The lower effective boiling point of the neutral methyl derivative facilitates fractional distillation under reduced pressure, potentially lowering purification costs and improving batch-to-batch consistency.

Volatility Purification Process chemistry

Spectroscopic Fingerprint Unambiguously Distinguishes the N-Methyl Derivative from the Non-Methylated Analog

The monohydroiodide form of 1‑methyl‑2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine has been deposited in the SpectraBase library with two ¹H‑NMR spectra and one FTIR spectrum [1]. The non-methylated analog is represented by one NMR, two FTIR, and two UV‑Vis spectra [2]. The presence of an N‑methyl singlet in the ¹H‑NMR (δ ~ 3.0 ppm region) provides a definitive spectral marker that can be used for identity confirmation and purity assessment during incoming quality control.

Quality control Analytical characterization Procurement confidence

Reactivity in SR → NR Rearrangement Provides a Unique Synthetic Handle for Late-Stage Functionalization

In a comparative study of 1‑alkyl‑2‑methylthio‑Δ²‑imidazolines and ‑tetrahydropyrimidines, the 1‑methyl‑2‑methylthio‑Δ²‑tetrahydropyrimidine underwent clean SR → NR rearrangement under defined conditions, whereas the imidazoline analogs exhibited different rearrangement rates and product distributions [1]. This divergent reactivity highlights the N‑methyl tetrahydropyrimidine core as a privileged scaffold for accessing thioether‑to‑amine transformations that are not feasible with the corresponding imidazoline or non-alkylated analogs.

Rearrangement kinetics Synthetic methodology Combinatorial chemistry

Methylthio Substituent at Position 2 Enables Regioselective Derivatization for Tetrahydropyrimidine Library Synthesis

The methylthio group at the 2‑position of 1,2,3,4‑tetrahydropyrimidines is selectively displaceable by nitrogen nucleophiles. In a study of anti‑inflammatory tetrahydropyrimidine derivatives, the analogous 6‑position methylthio group was quantitatively replaced with primary amines, yielding a library of N‑substituted products with in vitro anti‑inflammatory activity [1]. The 1‑methyl‑2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine scaffold projects a similar reactivity, enabling regioselective diversification at the C2 position while the N1‑methyl group remains intact.

Chemoselective functionalization Medicinal chemistry Parallel synthesis

Best Research and Industrial Application Scenarios for 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine


Medicinal Chemistry: Focused Library Synthesis via C2 Methylthio Displacement

Researchers synthesizing tetrahydropyrimidine-based compound libraries for anti‑inflammatory or antimicrobial screening should prioritize this compound because the C2 methylthio group undergoes selective displacement with amines, as demonstrated for the regioisomeric 6‑methylthio series. This reactivity allows diversification without cleaving the N‑methyl group, enabling SAR exploration at the 2‑position while keeping the 1‑methyl substituent constant [1].

Impurity Profiling for Pyrantel/Morantel Manufacturing

Quality‑control laboratories supporting pyrantel and morantel active‑pharmaceutical‑ingredient production can employ this compound as a process‑specific reference standard. Its tetrahydropyrimidine core with a simple methylthio substituent serves as a well‑characterized surrogate for chromatographic method development and identification of thioether‑related impurities, owing to its well‑defined SpectraBase NMR and FTIR fingerprints [2].

Physicochemical Property Refinement for CNS-Penetrant Leads

The computed XLogP3 of 0.7 and TPSA of 40.9 Ų place this N‑methyl‑methylthio‑tetrahydropyrimidine scaffold within the favorable range for oral bioavailability and blood–brain‑barrier penetration. Medicinal chemists optimizing CNS‑targeted ligands can use this core as a starting point for further property tuning, leveraging the absence of H‑bond donors as a key advantage over the non‑methylated analog [3].

Process Chemistry: Distillation-Based Purification for Kilogram-Scale Synthesis

Unlike the non‑methylated hydroiodide salt, the neutral 1‑methyl‑2‑(methylthio)‑1,4,5,6‑tetrahydropyrimidine can be purified by fractional distillation at reduced pressure (boiling point 60 °C at 2 Torr). This property reduces purification costs and increases batch homogeneity for medium‑ to large‑scale synthesis campaigns, making it the preferred building block for process‑chemistry groups requiring high‑purity intermediates .

Quote Request

Request a Quote for 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.